molecular formula C10H12FN B12091488 (S)-cyclopropyl(3-fluorophenyl)methanamine

(S)-cyclopropyl(3-fluorophenyl)methanamine

Cat. No.: B12091488
M. Wt: 165.21 g/mol
InChI Key: BVAWKWBCPRVQCV-JTQLQIEISA-N
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Description

(S)-cyclopropyl(3-fluorophenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a 3-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(3-fluorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzylamine.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(3-fluorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-cyclopropyl(3-fluorophenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group imparts rigidity to the molecule, enhancing its binding affinity and selectivity. The fluorine atom on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluorophenyl)methanamine: Lacks the cyclopropyl group, resulting in different chemical properties and biological activities.

    Cyclopropylamine: Lacks the fluorophenyl group, leading to distinct reactivity and applications.

    (S)-Cyclopropyl(4-fluorophenyl)methanamine: Similar structure but with the fluorine atom in a different position, affecting its chemical behavior and biological interactions.

Uniqueness

(S)-cyclopropyl(3-fluorophenyl)methanamine is unique due to the combination of the cyclopropyl and 3-fluorophenyl groups, which confer specific chemical and biological properties. This unique structure enhances its potential as a versatile intermediate in drug synthesis and other applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(S)-cyclopropyl-(3-fluorophenyl)methanamine

InChI

InChI=1S/C10H12FN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2/t10-/m0/s1

InChI Key

BVAWKWBCPRVQCV-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC(=CC=C2)F)N

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)F)N

Origin of Product

United States

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